Product packaging for ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE(Cat. No.:)

ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

Cat. No.: B4394726
M. Wt: 340.4 g/mol
InChI Key: YVPMOYAYQSVGCT-UHFFFAOYSA-N
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Description

ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE is a high-purity chemical compound intended for research and development purposes in laboratory settings. This benzoate derivative features a molecular structure with dual amide linkages, making it a compound of interest in various scientific investigations. Similar ethyl benzoate derivatives are frequently explored in medicinal chemistry for their potential biological activities, serving as key intermediates or core structures in the development of therapeutic agents . For instance, research on structurally related compounds has shown promise in areas such as anticancer and antidiabetic applications . Researchers may utilize this chemical as a building block for the synthesis of more complex molecules or as a standard in analytical studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes and buyers assume responsibility for confirming product identity, purity, and for all experimental uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O4 B4394726 ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-17(22)20-14-11-9-13(10-12-14)18(23)21-16-8-6-5-7-15(16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPMOYAYQSVGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

The synthesis of the title compound, a derivative of N-acyl anthranilic acid, involves the strategic formation of two key amide bonds and the presence of an ethyl ester functionality. The synthetic approach is logically designed through a process of retrosynthetic analysis to identify practical starting materials and key intermediates.

Retrosynthetic Analysis and Identification of Key Precursors and Intermediates

A retrosynthetic analysis of this compound dissects the molecule at its most synthetically accessible bonds, primarily the amide linkages. The analysis reveals two logical disconnections.

Disconnection A: The final amide bond formation.

The primary amide bond, the benzamido linkage, can be disconnected to yield two key precursors: Ethyl 2-aminobenzoate (B8764639) (Ethyl anthranilate) and 4-Propanamidobenzoic acid . This is a standard and reliable method for constructing benzanilide-type structures. nih.govslideshare.netnih.govuomustansiriyah.edu.iq

Disconnection B: The propanamide moiety.

The second amide bond, the propanamide group, can be disconnected from the 4-aminobenzoic acid precursor. This leads to 4-Aminobenzoic acid and a propanoylating agent, such as Propanoyl chloride .

Based on this analysis, the key precursors for the synthesis are identified as:

Ethyl 2-aminobenzoate

4-Aminobenzoic acid

Propanoyl chloride

A key intermediate in the forward synthesis is 4-Propanamidobenzoic acid .

Optimized Reaction Conditions and Mechanistic Investigations of Synthetic Steps

The forward synthesis involves a two-step process, starting with the preparation of the key intermediate, followed by the final amide coupling.

Step 1: Synthesis of the Intermediate, 4-Propanamidobenzoic acid

This step involves the acylation of 4-aminobenzoic acid. A common method is the Schotten-Baumann reaction, where an amine is treated with an acid chloride in the presence of a base. slideshare.net

Reaction: 4-Aminobenzoic acid is dissolved in a suitable solvent, such as a mixture of water and a non-reactive organic solvent. An aqueous base, typically sodium hydroxide, is added to neutralize the resulting hydrochloric acid. Propanoyl chloride is then added portion-wise with vigorous stirring.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of propanoyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion to form the amide bond. The base neutralizes the HCl produced, preventing the protonation of the starting amine.

Optimization: Reaction conditions can be optimized by controlling the temperature (typically kept low to moderate), the rate of addition of the acid chloride, and the pH. The choice of base and solvent system can also influence the yield and purity of the product.

Step 2: Synthesis of this compound

This final step is an amide coupling reaction between 4-propanamidobenzoic acid and ethyl 2-aminobenzoate. dntb.gov.uabath.ac.uk

Reaction: The carboxylic acid (4-propanamidobenzoic acid) is first activated to a more reactive species. This can be achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form the acid chloride. bath.ac.ukyoutube.com The activated species is then reacted with ethyl 2-aminobenzoate to form the final product.

Mechanism: When using a coupling agent like DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amino group of ethyl 2-aminobenzoate in a nucleophilic acyl substitution reaction to form the desired amide. When an acid chloride is used, the mechanism is a direct nucleophilic attack of the amine on the acid chloride carbonyl group.

Optimization: The choice of coupling reagent and reaction conditions (solvent, temperature, and reaction time) are critical for achieving high yields and minimizing side reactions. For instance, the use of microflow reactors has been shown to enable rapid and strong activation of carboxylic acids, leading to efficient amide bond formation with minimal side products. nih.gov The use of catalysts, such as silver-based catalysts for the synthesis of N-acyl anthranilic acids, can also be explored. nih.gov

A plausible synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of this compound Part 1: Synthesis of 4-Propanamidobenzoic acid

  • --(Base)-->
  • Part 2: Synthesis of the final product
  • --(Coupling Agent)-->
  • Application of Green Chemistry Principles in the Synthesis of [Chemical Compound]

    The principles of green chemistry can be applied to the proposed synthesis to reduce its environmental impact.

    Atom Economy: The direct condensation of the carboxylic acid and amine is the most atom-economical approach, with water being the only byproduct. bath.ac.uk

    Use of Safer Solvents: Traditional solvents could be replaced with greener alternatives. For instance, some amide bond formations have been successfully carried out in aqueous media. dntb.gov.ua

    Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. Research into catalytic methods for amide bond formation, such as those using titanium tetrachloride or silver catalysts, could be applied. nih.govnih.gov

    Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption.

    Synthesis of Novel Analogs and Derivatives of the this compound Core

    The core structure of this compound offers multiple points for modification, allowing for the synthesis of a diverse range of analogs for various research purposes, including structure-activity relationship (SAR) studies.

    Design and Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies

    SAR studies involve systematically altering different parts of a molecule to understand how these changes affect its biological activity. For the title compound, analogs can be designed by modifying three key regions:

    The Ethyl Benzoate (B1203000) Moiety: The ethyl group of the ester can be replaced with other alkyl or aryl groups to investigate the impact of the ester's steric and electronic properties.

    The Propanamide Group: The propyl chain can be lengthened, shortened, or branched. The amide itself could be replaced with other functional groups to probe the importance of the hydrogen bonding capabilities of this group.

    The Aromatic Rings: Substituents with varying electronic and steric properties can be introduced onto either of the phenyl rings.

    The synthesis of these analogs would follow similar synthetic routes as the parent compound, utilizing appropriately substituted precursors.

    Region of ModificationType of ModificationExample PrecursorRationale for SAR
    Ethyl Benzoate MoietyVarying the ester alkyl groupMethyl 2-aminobenzoateInvestigate steric and electronic effects at the ester position
    Propanamide GroupAltering the acyl chain lengthButyryl chlorideProbe the effect of lipophilicity and chain length
    Aromatic Ring (Benzamido)Introducing substituents4-Amino-3-chlorobenzoic acidExplore the influence of electronic effects on the benzamido ring
    Aromatic Ring (Anthranilate)Introducing substituentsEthyl 2-amino-5-nitrobenzoateStudy the impact of substituents on the anthranilate ring

    Exploration of Combinatorial Chemistry Approaches for Library Generation

    Combinatorial chemistry provides a powerful tool for the rapid synthesis of large, diverse libraries of compounds. This approach is well-suited for exploring the chemical space around the this compound core.

    A combinatorial library could be generated by reacting a set of diverse building blocks corresponding to the key precursors identified in the retrosynthetic analysis.

    Building Block Set A: A collection of substituted anthranilic acid esters.

    Building Block Set B: A library of substituted 4-aminobenzoic acids.

    Building Block Set C: A variety of acylating agents (e.g., acid chlorides or carboxylic acids for coupling).

    By systematically reacting members of these building block sets, a large and diverse library of analogs can be synthesized in a parallel or mix-and-split fashion. This would enable high-throughput screening for desired properties.

    Building Block SetDescriptionExample Diversity Elements
    A: Substituted AnthranilatesVariations on the ester and aromatic ringMethyl, Propyl, Butyl esters; Chloro, Nitro, Methoxy substituents
    B: Substituted 4-Aminobenzoic AcidsVariations on the aromatic ringFluoro, Bromo, Methyl, Trifluoromethyl substituents
    C: Acylating AgentsVariations in the acyl chainAcetyl, Butyryl, Pentanoyl, Cyclohexanecarbonyl chlorides

    Solid-Phase Synthesis Techniques for Benzamido/Benzoate Scaffolds

    Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the construction of libraries of compounds based on the benzamido/benzoate scaffold, facilitating rapid purification and automation. While a specific solid-phase synthesis for this compound is not readily found in the literature, the principles can be extrapolated from the synthesis of related structures, such as N-substituted anthranilates and oligo(p-benzamide)s.

    A general strategy for the solid-phase synthesis of N-substituted anthranilic acid derivatives has been developed. nih.gov This approach involves the acylation of a resin, such as Rink Amide resin, with a suitable anthranilate building block. nih.gov Subsequent N-alkylation or N-arylation can be achieved through methods like reductive amination or Buchwald-Hartwig amination, respectively. nih.gov The use of a solid support simplifies the removal of catalysts and excess reagents, providing the intermediates in high purity after cleavage from the resin. nih.gov

    For the construction of the specific benzamido/benzoate scaffold of the target compound, a potential solid-phase approach could involve the following steps:

    Immobilization of ethyl anthranilate onto a suitable solid support.

    Acylation of the resin-bound anthranilate with an activated form of 4-nitrobenzoic acid.

    Reduction of the nitro group on the solid support.

    Acylation of the resulting amine with propanoyl chloride.

    Cleavage of the final compound from the resin.

    This modular approach allows for the introduction of diversity at various points in the synthesis, enabling the creation of a library of analogs.

    Interactive Table: Comparison of Solution-Phase vs. Solid-Phase Synthesis of Benzamido/Benzoate Scaffolds
    FeatureSolution-Phase SynthesisSolid-Phase Synthesis
    Reaction Scale Easily scalable from milligrams to kilograms.Typically used for smaller scale (milligram to gram) library synthesis.
    Purification Often requires chromatography or recrystallization.Simplified purification by washing the resin-bound product.
    Reaction Monitoring Can be monitored by techniques like TLC, LC-MS, and NMR.More challenging to monitor directly; often relies on test cleavages.
    Automation Less amenable to full automation.Readily automated for high-throughput synthesis.
    Reagent Excess Use of large excess of reagents can be problematic for purification.Large excess of reagents can be used to drive reactions to completion and are easily washed away.
    Yield Can be high, but losses can occur during workup and purification.Overall yields can be lower due to multiple steps and potential for incomplete reactions.

    Purification and Isolation Techniques for Research-Grade [Chemical Compound]

    The purification of this compound to a research-grade standard is crucial for its subsequent use and characterization. Common techniques employed for the purification of benzamide (B126) and benzoate derivatives include recrystallization and column chromatography.

    For benzanilide (B160483) derivatives, which are structurally similar, purification is often achieved by crystallization from a suitable solvent, such as ethanol. acs.org In some cases, a simple filtration and washing procedure is sufficient to obtain a pure product, especially when the synthesis method is highly selective and produces minimal byproducts. acs.org For instance, a microwave-assisted, solvent-free synthesis of benzanilides using a palladium-doped clay catalyst allowed for product purification through crystallization without the need for column chromatography. acs.org

    In the case of the synthesis of ethyl 4-(3-chlorobenzamido)benzoate, the crude product obtained after pouring the reaction mixture into acidified cold water was likely purified by recrystallization to obtain single crystals for X-ray diffraction analysis. eurjchem.comresearchgate.net

    For research-grade material, column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be employed as the eluent.

    The progress of the purification can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. After combining the pure fractions, the solvent is removed under reduced pressure to yield the purified compound.

    Interactive Table: Purification Techniques for this compound and Analogs
    TechniquePrincipleAdvantagesDisadvantagesTypical Application
    Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield very pure crystalline material. Scalable.Requires a suitable solvent to be found. Can result in significant product loss.Final purification step for solid compounds.
    Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Highly effective for separating complex mixtures. Applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.Purification of crude reaction mixtures.
    Filtration and Washing Physical separation of a solid from a liquid.Simple and rapid.Only effective if impurities are soluble in the wash solvent and the product is not.Isolation of a precipitated crude product.

    Scale-Up Considerations for Laboratory-Scale Synthesis of [Chemical Compound] and its Analogs

    The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production of this compound and its analogs presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

    Key considerations for the scale-up of amide synthesis include:

    Reaction Conditions: Reactions that are facile on a small scale may become problematic on a larger scale. For example, exothermic reactions require careful temperature control to prevent runaways. The use of microwave irradiation, which can be efficient in the lab, may require specialized equipment for large-scale production. acs.org

    Reagent Selection and Stoichiometry: The cost and availability of starting materials and reagents become critical factors on a larger scale. The use of expensive catalysts or reagents may not be economically viable. The stoichiometry of the reaction may need to be optimized to maximize the yield based on the most expensive reagent.

    Solvent Choice and Volume: The choice of solvent is influenced by factors such as cost, safety (flammability, toxicity), and environmental impact. The volume of solvent used per unit of product should be minimized to reduce waste and processing costs. Solvent-free or high-concentration reactions are often preferred for industrial processes. acs.org

    Work-up and Purification: Procedures that are convenient in the lab, such as extraction with large volumes of solvent or purification by column chromatography, are often impractical on a large scale. Crystallization, precipitation, and filtration are more amenable to industrial production. uomustansiriyah.edu.iqacs.org The development of a robust crystallization process is often a key step in process development.

    Process Safety: A thorough hazard assessment is required to identify and mitigate any potential safety risks associated with the process, such as the handling of hazardous reagents, runaway reactions, or the formation of unstable intermediates.

    Equipment: The type of reactor and other processing equipment must be suitable for the scale of the operation and the specific reaction conditions. For example, the efficient mixing of heterogeneous reaction mixtures can be a challenge in large reactors.

    A study on the pilot-scale continuous production of an amide demonstrated the feasibility of scaling up a Schotten-Baumann amide bond formation and reactive crystallization process. acs.org This approach offered advantages in terms of safety and minimizing the amount of material at risk. acs.org However, challenges such as reactor fouling were encountered, highlighting the need for careful process design and control. acs.org

    The industrial synthesis of benzanilide has been achieved by heating aniline (B41778) and benzoic acid at high temperatures. prepchem.comorgsyn.org This method, while straightforward, requires high temperatures and may not be suitable for substrates with sensitive functional groups.

    Interactive Table: Key Scale-Up Challenges and Potential Solutions for Benzamido/Benzoate Synthesis
    ChallengePotential Solution(s)
    Exothermic Reactions - Use of jacketed reactors with efficient cooling systems. - Controlled addition of reagents. - Use of a continuous flow reactor to improve heat transfer.
    Use of Expensive Catalysts - Develop a process with a highly efficient and recyclable catalyst. - Explore catalyst-free reaction conditions.
    Difficult Purification - Develop a robust crystallization or precipitation method. - Design the synthesis to minimize the formation of impurities. - Consider reactive extraction to remove impurities.
    Large Solvent Volumes - Optimize the reaction to run at higher concentrations. - Explore solvent-free reaction conditions. - Implement solvent recovery and recycling.
    Handling of Hazardous Reagents - Use of closed systems and personal protective equipment. - Substitution with less hazardous alternatives where possible. - Engineering controls to minimize exposure.

    Molecular Design and Computational Chemistry

    Rational Design Principles Guiding the Synthesis of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

    Rational drug design aims to create new medicines based on a detailed understanding of the biological targets they are meant to interact with. The benzanilide (B160483) structure is a key feature in many clinically used drugs, and its synthesis can be achieved through methods like Native Chemical Ligation (NCL) to form the aromatic amide bond under mild aqueous conditions. rsc.org

    Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, such as a protein or enzyme, which is typically determined through techniques like X-ray crystallography or cryo-electron microscopy. With this structural information, medicinal chemists can design ligands that fit precisely into the target's binding site to modulate its activity.

    For a compound like this compound, the benzanilide core and its substituents would be designed to maximize interactions with a specific target. For instance, benzamide (B126) derivatives have been successfully designed as inhibitors for enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov In a hypothetical SBDD approach targeting HDAC, the design rationale would be to position the molecule's functional groups to form key interactions with the enzyme's active site. The amide groups could act as hydrogen bond donors and acceptors, while the aromatic rings could form pi-pi stacking or hydrophobic interactions with amino acid residues.

    A study on benzamide-based HDAC inhibitors revealed that interactions within a cavity formed by specific amino acids like ASP104, HIS33, PRO34, and PHE155 were crucial for inhibitory activity. nih.gov The design of this compound would similarly aim to optimize its fit and interactions within such a binding pocket.

    Table 1: Illustrative SBDD Interactions for a Benzamide Scaffold This table is based on typical interactions observed for benzamide derivatives in protein binding sites and is for illustrative purposes.

    Interaction Type Potential Interacting Group on Compound Example Protein Residue
    Hydrogen Bond Amide N-H or C=O Aspartic Acid, Histidine
    Pi-Pi Stacking Benzene Rings Phenylalanine, Tyrosine

    When the 3D structure of the target is unknown, Ligand-Based Drug Design (LBDD) methodologies are employed. LBDD uses information from a set of molecules known to be active for a particular target to build a predictive model, known as a pharmacophore. A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

    For optimizing a scaffold like this compound, a pharmacophore model would be generated from a series of known active benzanilide analogues. This model would guide modifications to the parent structure. For example, if the model indicates a need for an additional hydrogen bond acceptor at a specific position, chemists might modify the ethyl benzoate (B1203000) or propanamide side chains to incorporate this feature. Quantitative Structure-Activity Relationship (QSAR) studies, a key LBDD technique, establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities, further guiding the design of more potent molecules. mdpi.com

    Table 2: Example Pharmacophore Features for a Benzamide-Type Scaffold This table illustrates common pharmacophoric features used in LBDD for scaffolds of this nature.

    Pharmacophoric Feature Corresponding Chemical Moiety
    Hydrogen Bond Donor Amide N-H
    Hydrogen Bond Acceptor Amide C=O, Ester C=O
    Aromatic Ring Benzene rings

    Computational Simulations and Molecular Modeling of this compound

    Computational simulations provide a dynamic view of molecular interactions, complementing the more static picture offered by design principles.

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr It is a cornerstone of SBDD, used to screen virtual libraries of compounds and to rationalize the binding modes of known inhibitors. mdpi.comucsd.edu

    In a hypothetical study, this compound would be docked into the active site of a relevant target, such as Topoisomerase IIα or a Histone Deacetylase. nih.govdergipark.org.tr The docking algorithm would generate multiple possible binding poses and score them based on predicted binding affinity. These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of urea-based benzamide derivatives into PARP-1 provided rational binding modes that explained their potent inhibitory activity. nih.gov

    Table 3: Representative Molecular Docking Results for a Benzamide Derivative Data is illustrative, based on published studies of similar compounds to demonstrate typical outputs.

    Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interactions
    Topoisomerase IIα -8.5 TYR805, GLY778 Pi-Sigma, Hydrogen Bond
    PARP-1 -9.2 GLY863, SER904, TYR907 Hydrogen Bonds, Pi-Pi Stacking

    While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of ligand-protein interactions. nih.govresearchgate.net

    For a flexible molecule like this compound, MD simulations would be crucial. rsc.org An MD simulation, typically run for nanoseconds to microseconds, would start with the docked pose of the compound in its protein target. The simulation would reveal how the ligand settles into the binding pocket, whether key interactions are maintained, and how the flexible propanamide and ethyl benzoate tails move and adapt. nih.gov This information is vital for assessing the stability of the predicted binding mode and for calculating more accurate binding free energies.

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. rsc.org DFT can accurately predict properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netnih.gov

    For this compound, DFT calculations would provide a deep understanding of its intrinsic chemical reactivity. nih.gov The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively, and showing where the molecule is most likely to form hydrogen bonds. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov Such calculations are invaluable for understanding a molecule's properties at a fundamental electronic level, which ultimately governs its interactions with biological targets. researchgate.netresearchgate.net

    Table 4: Illustrative Electronic Properties from a DFT Calculation for a Benzamide Derivative Values are representative examples from DFT studies on related molecules.

    Property Calculated Value Significance
    HOMO Energy -6.2 eV Relates to electron-donating ability
    LUMO Energy -1.8 eV Relates to electron-accepting ability
    HOMO-LUMO Gap 4.4 eV Indicator of chemical stability

    Virtual Screening and In Silico Profiling of Benzamide and Benzoate Derivative Libraries

    Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

    One common approach is ligand-based virtual screening (LBVS), which utilizes the structure of a known active ligand to find other compounds with similar properties. For instance, a study on benzimidazole (B57391) derivatives, which share aromatic and amide features with the target compound, employed LBVS to screen the ZINC15 database. mdpi.comnih.gov This process involves using the benzimidazole scaffold as a query to find similar structures, which are then subjected to further computational analysis like molecular docking. mdpi.comnih.gov

    Another method is structure-based virtual screening, which relies on the 3D structure of the biological target. In a study targeting the Leishmania mexicana triosephosphate isomerase (LmTIM), a library of benzimidazole derivatives was screened using molecular docking to predict their binding affinity at the protein's dimer interface. mdpi.com This screening resulted in the identification of 175 potential inhibitors from the ZINC15 database with docking scores ranging from -10.8 to -9.0 kcal/mol. mdpi.com

    A computational study on benzamide derivatives as potential glucokinase activators for diabetes treatment also utilized virtual screening. nih.gov After developing a pharmacophore model, researchers screened 3,563 compounds from the ZINC database. nih.gov This led to the identification of a hit compound, ZINC08974524, which exhibited a strong docking score and similar binding interactions to the most potent compound in the original series. nih.gov

    Table 1: Virtual Screening and Docking Results for Benzamide and Benzimidazole Derivatives

    Compound/Hit ID Target Database Docking Score (kcal/mol) Key Interacting Residues Reference
    ZINC08974524 Glucokinase ZINC SP: -11.17, XP: -8.43 ARG63, ARG250, THR65, TYR214 nih.gov
    Compound E2 LmTIM ZINC15 - - mdpi.com

    Note: SP and XP refer to Standard Precision and Extra Precision docking scores, respectively. LmTIM refers to Leishmania mexicana triosephosphate isomerase and TcTIM refers to Trypanosoma cruzi triosephosphate isomerase.

    In silico profiling of these hits involves predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For the benzamide derivatives, the lead compounds and the identified ZINC hit were shown to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov Similarly, the physicochemical and pharmacokinetic properties of promising benzimidazole derivatives were predicted to be suitable for development as new leishmanicidal agents. mdpi.comnih.gov

    Pharmacophore Modeling and Lead Optimization Strategies for Benzamide Derivatives

    Pharmacophore modeling is a powerful tool in lead optimization. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological activity.

    In the development of benzamide derivatives as glucokinase activators, a pharmacophore hypothesis (ADRR_1) was generated. nih.gov This model consisted of key features essential for activity and was used to guide the 3D-QSAR (Quantitative Structure-Activity Relationship) studies and virtual screening. nih.gov The statistical significance of the resulting 3D-QSAR models, with high R² and Q² values, validated the predictive power of the pharmacophore. nih.gov

    Similarly, for a series of benzylamino benzamides designed as Cholesteryl Ester Transfer Protein (CETP) inhibitors, pharmacophore mapping was employed. researchgate.net The study revealed that the most potent compounds in the series satisfied the key functionalities of known CETP inhibitors, which included hydrophobic interactions and hydrogen bonding with specific amino acid residues like Q199, R201, and H232. researchgate.net A study on benzoxazole-benzamide conjugates also utilized pharmacophore modeling to design potential VEGFR-2 inhibitors, ensuring the new molecules matched the structural features of established inhibitors like sorafenib. nih.gov

    Lead optimization is an iterative process that aims to enhance the desirable properties of a lead compound, such as potency and selectivity, while minimizing undesirable ones like toxicity. danaher.compatsnap.com This often involves synthetic modification of the lead structure based on insights from computational modeling and biological testing. patsnap.comnih.gov

    For a series of N-benzoyl amino esters and acids with antifungal activity, structure-activity relationship (SAR) studies were conducted. scielo.org.mx It was found that N-benzoylamino methyl esters were generally more potent than the corresponding N-benzoyl amino acids, and the nature of the amino acid side chain and substituents on the aromatic ring significantly influenced the antifungal activity. scielo.org.mx

    In another example, the optimization of benzothiazole (B30560) adamantyl amides as antimycobacterial agents involved replacing the adamantyl group with various cyclohexyl derivatives. nih.gov This iterative process of design, synthesis, and screening led to advanced lead compounds with significantly improved potency against Mycobacterium tuberculosis and other nontuberculous mycobacteria. nih.gov The metabolic stability and other pharmacokinetic properties are also critical considerations during lead optimization to ensure the compound can be a viable drug candidate. nih.gov

    Table 2: Biological Activity of Optimized Benzamide and Benzoyl Derivatives

    Compound Series Target/Activity Key Optimization Finding Resulting Potency Reference
    Benzamide Derivatives Glucokinase Activator Identification of key pharmacophore features Hit ZINC08974524 with high docking score nih.gov
    N-benzoyl amino esters Antifungal Esterification of carboxylic acid Compound 7 showed 78.2% growth inhibition against A. fumigatus scielo.org.mx
    Benzylamino benzamides CETP Inhibitor Substitution on aromatic rings IC50 values of 1.36 and 0.69 µM for compounds 9a and 9b researchgate.net

    Biological Evaluation and Mechanistic Studies in Preclinical Research Models

    Target Identification and Validation Methodologies for ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

    Preclinical research to elucidate the biological targets and mechanism of action of a novel compound such as this compound would typically commence with a series of in vitro and cell-free assays. These initial studies are fundamental in identifying potential enzymatic or receptor interactions and validating these targets for further investigation.

    Biochemical Assays for Enzyme Inhibition, Activation, or Modulation

    Biochemical assays are essential for determining the direct effect of a compound on specific enzyme activities. For a compound like this compound, a panel of enzymes relevant to particular disease pathways would be selected. For instance, kinases, proteases, or metabolic enzymes could be assayed. The compound would be incubated with the purified enzyme and its substrate, and the rate of product formation would be measured. A change in this rate would indicate either inhibition or activation.

    Hypothetical Enzyme Inhibition Data for this compound

    Enzyme Target IC50 (µM) Mode of Inhibition
    Cyclooxygenase-2 (COX-2) 5.2 Competitive
    Matrix Metalloproteinase-9 (MMP-9) 12.8 Non-competitive
    Kinase X > 100 No significant inhibition

    This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

    Receptor Binding Profiling and Ligand Affinity Determination in In Vitro Systems

    To investigate if this compound interacts with specific receptors, receptor binding assays are employed. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radiolabeled ligand is measured, which provides information about its binding affinity, often expressed as the inhibition constant (Ki).

    Hypothetical Receptor Binding Affinity for this compound

    Receptor Target Ki (nM) Assay Type
    G-Protein Coupled Receptor A 150 Radioligand Displacement
    Nuclear Receptor B > 1000 No significant binding

    This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

    Cell-Free Systems for Elucidating Direct Molecular Interactions

    Cell-free systems, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), provide a powerful means to study the direct binding of a small molecule to its target protein without the complexity of a cellular environment. These techniques can determine the kinetics (on-rate and off-rate) and thermodynamics of the binding interaction, offering a deeper understanding of the molecular recognition process.

    Cellular Biology Approaches in Research

    Following the identification of potential targets in biochemical and cell-free systems, the biological effects of this compound are investigated in cellular models. These studies help to understand the compound's activity in a more complex biological context.

    Phenotypic Screening in Relevant Cell Lines to Identify Biological Responses

    Phenotypic screening involves treating various cell lines with the compound and observing changes in cellular characteristics or behavior. This approach does not require prior knowledge of the compound's target. For example, cancer cell lines could be treated with this compound to assess its effect on cell viability, proliferation, or apoptosis. High-content imaging and analysis can be used to quantify these phenotypic changes across a range of concentrations.

    Hypothetical Phenotypic Screening Results for this compound on Cancer Cell Lines

    Cell Line Effect on Viability (EC50, µM) Observed Phenotype
    Human Colon Cancer (HT-29) 8.5 Induction of Apoptosis
    Human Breast Cancer (MCF-7) 15.2 Cell Cycle Arrest at G2/M

    This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

    Cellular Pathway Analysis and Signaling Studies to Delineate Molecular Networks

    Once a cellular phenotype is observed, further studies are conducted to elucidate the underlying molecular pathways. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to measure changes in protein levels, gene expression, and the activity of specific signaling pathways. For instance, if this compound induces apoptosis, researchers would investigate its effect on key apoptotic proteins like caspases and Bcl-2 family members.

    An extensive search for scientific literature and preclinical research data concerning the chemical compound this compound has been conducted. The objective was to gather specific information for a detailed article covering its biological evaluation and mechanistic studies in preclinical models, as per the provided outline.

    Despite a thorough investigation using targeted keywords related to subcellular localization, advanced imaging, in vivo efficacy, pharmacodynamic studies, animal models for disease, molecular mechanisms of action, and target engagement, no specific research data or publications for this compound were identified.

    Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections and subsections. The absence of available data for this particular compound in the public domain of scientific research prevents a factual report on its preclinical profile.

    Elucidation of Molecular Mechanisms of Action of this compound

    Downstream Signaling Pathway Investigations and Gene Expression Analysis

    Detailed research findings and data tables concerning the effects of this compound on downstream signaling pathways and gene expression are not available in the current body of scientific literature.

    Structure Activity Relationships Sar and Structure Property Relationships Spr

    Systematic Structural Modifications of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

    To establish a clear SAR, medicinal chemists would systematically modify each part of the lead compound, this compound. This process involves creating a library of analogs where specific substituents are altered to probe their importance for biological activity.

    Key areas for modification would include:

    The Ethyl Ester: The ethyl group of the benzoate (B1203000) moiety could be replaced with other alkyl groups (e.g., methyl, propyl, butyl) or cyclic structures to investigate the impact of size and lipophilicity on target binding and cell permeability. Hydrolysis of the ester to the corresponding carboxylic acid would also be a critical step to assess the role of this group in potential hydrogen bonding or salt bridge formation.

    The Benzamido Rings: Substituents with varying electronic properties (electron-donating and electron-withdrawing groups) and steric bulk would be introduced at different positions on both phenyl rings. For instance, small, electron-withdrawing groups like halogens (F, Cl, Br) or larger, electron-donating groups like methoxy or methyl could be systematically added.

    The Propanamido Side Chain: The length of the alkyl chain in the propanamide group could be varied (e.g., acetamido, butanamido) to explore the optimal chain length for interaction with a potential binding pocket. The amide linkage itself could be modified to a thioamide or a reversed amide to alter its hydrogen bonding capabilities and conformational preferences.

    A hypothetical table of such modifications is presented below:

    Analog Modification from Parent Compound Rationale for Modification
    1a Mthis compoundAssess the impact of ester alkyl chain length.
    1b 2-(4-propanamidobenzamido)benzoic acidInvestigate the role of the ester as a potential prodrug moiety.
    2a Ethyl 2-(4-acetamidobenzamido)benzoateDetermine the influence of the N-acyl chain length.
    2b Ethyl 2-(4-butanamidobenzamido)benzoateExplore the spatial limits of the binding pocket.
    3a Ethyl 2-(4-propanamido-3-chlorobenzamido)benzoateProbe the effect of an electron-withdrawing group on the central ring.
    4a Ethyl 5-chloro-2-(4-propanamidobenzamido)benzoateExamine the impact of substitution on the ethyl benzoate ring.

    Impact of Substituent Variation on Biological Activity and Binding Affinity

    Once a library of analogs is synthesized, each compound would be screened for its biological activity. This could involve in vitro assays to determine its potency against a specific biological target (e.g., an enzyme or a receptor). The results, often expressed as IC₅₀ or EC₅₀ values, would then be compared to that of the parent compound, this compound.

    For instance, if analogs with electron-withdrawing groups on the central benzamido ring show increased activity, it might suggest that a lower electron density in this region is favorable for binding. Conversely, if bulky substituents at a particular position lead to a loss of activity, it could indicate steric hindrance within the binding site. These findings are crucial for building a comprehensive SAR profile.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

    QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For the derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

    Statistical methods, such as multiple linear regression or partial least squares, would then be used to generate an equation that links these descriptors to the observed biological activity. A robust QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of yet-to-be-synthesized compounds and prioritize the most promising candidates for synthesis and testing. For example, a study on N-benzyl benzamide (B126) derivatives used a 3D-pharmacophore model to achieve high predictive accuracy, with a squared correlation coefficient (R²) of 0.913 for the training set. nih.gov

    Correlation of Physicochemical Properties with Biological Responses

    The biological response to a drug is not solely dependent on its interaction with the target but also on its ability to reach that target. Therefore, understanding the structure-property relationships (SPR) is vital. Key physicochemical properties for the this compound series would be experimentally determined or computationally predicted.

    Solubility: The aqueous solubility of each analog would be measured to assess its potential for formulation and absorption.

    Lipophilicity (logP): The partition coefficient between an organic and an aqueous phase is a critical determinant of a molecule's ability to cross cell membranes.

    pKa: The ionization state of a molecule at physiological pH can significantly influence its solubility, permeability, and target binding.

    Identification of Key Pharmacophoric Features and Determination of Ligand Efficiency Metrics

    A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule to bind to a specific target. For this compound, a pharmacophore model would be developed based on the SAR data of its active analogs. This model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. For instance, a study on benzamide analogues as FtsZ inhibitors identified a five-featured pharmacophore model that included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

    Ligand efficiency (LE) metrics are used to assess the quality of a compound's binding affinity in relation to its size. LE is calculated by dividing the binding energy by the number of non-hydrogen atoms. This metric helps in identifying smaller, more efficient fragments that can be further optimized into potent drug candidates. By calculating the LE for the active analogs of this compound, researchers could identify the most promising structural motifs for further development.

    Advanced Analytical and Spectroscopic Characterization for Research

    High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring in Research

    High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of new chemical entities. For ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE , HRMS would be employed to determine its exact molecular weight, which in turn confirms its elemental composition with a high degree of confidence. In a research setting, this technique is pivotal for monitoring the progress of its synthesis, allowing for the detection of starting materials, intermediates, and the final product in real-time.

    Furthermore, in hypothetical metabolic studies, HRMS would be instrumental in identifying potential metabolites. By incubating the compound with liver microsomes, for instance, researchers could detect metabolic products through the precise mass shifts corresponding to common metabolic transformations such as hydroxylation, N-dealkylation, or hydrolysis of the ester or amide linkages.

    Table 1: Hypothetical HRMS Data for Reaction Monitoring

    Compound Theoretical m/z Observed m/z Status
    Starting Material 1 [Value] [Value] Consumed
    Starting Material 2 [Value] [Value] Consumed
    Intermediate [Value] [Value] Detected

    | This compound | [Value] | [Value] | Product |

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Target Interaction Studies

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound in solution. For This compound , a full suite of NMR experiments, including ¹H, ¹³C, and 2D-NMR (like COSY, HSQC, and HMBC), would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

    Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be critical for conformational analysis. These experiments can reveal through-space interactions between protons, providing insights into the preferred three-dimensional shape of the molecule in solution. In the context of drug discovery research, Saturation Transfer Difference (STD) NMR and Water-LOGSY experiments could be employed to study its interaction with a biological target. These methods can identify which parts of the molecule are in close contact with a protein, mapping the binding epitope.

    Table 2: Illustrative ¹H NMR Chemical Shift Assignments

    Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
    Aromatic Protons [Range] [e.g., m] -
    Ethyl -CH₂- [Value] [e.g., q] [Value]
    Ethyl -CH₃ [Value] [e.g., t] [Value]
    Propanamido -CH₂- [Value] [e.g., q] [Value]
    Propanamido -CH₃ [Value] [e.g., t] [Value]

    X-ray Crystallography for Solid-State Structure Determination and Co-Crystallization Studies with Biological Targets

    In a research scenario targeting a specific protein, co-crystallization studies would be a primary goal. By crystallizing the compound in complex with its biological target, researchers can visualize the precise binding mode at an atomic level. This information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve its affinity and selectivity.

    Table 3: Hypothetical Crystallographic Data

    Parameter Value
    Crystal System [e.g., Monoclinic]
    Space Group [e.g., P2₁/c]
    Unit Cell Dimensions a = [Å], b = [Å], c = [Å], β = [°]
    Volume (ų) [Value]
    Z [Value]

    Chromatographic Methods (e.g., HPLC-MS/MS) for Purity Assessment and In Vitro Stability Profiling in Research

    High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone for assessing the purity of a synthesized compound. For This compound , a validated HPLC method would be developed to separate it from any impurities or starting materials. The high sensitivity and selectivity of MS/MS detection would allow for the quantification of even trace-level impurities.

    This methodology is also central to in vitro stability profiling. The stability of the compound can be assessed under various conditions, such as in different pH buffers, in the presence of plasma, or in microsomal incubations. By monitoring the disappearance of the parent compound over time, key stability parameters like the half-life can be determined, which is a critical step in early drug discovery research.

    Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis of this compound with Biological Macromolecules

    Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics of molecular interactions in real-time. In a research context where This compound is investigated as a potential ligand for a biological macromolecule (e.g., a receptor or enzyme), SPR would be employed to measure the binding affinity and kinetics.

    In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding and dissociation of the compound are monitored, providing data to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. This kinetic information is crucial for understanding the dynamic interaction between the compound and its target.

    Table 4: Representative Kinetic Parameters from SPR Analysis

    Parameter Symbol Value Unit
    Association Rate Constant kₐ [Value] M⁻¹s⁻¹
    Dissociation Rate Constant kₑ [Value] s⁻¹

    Future Research Directions and Potential Applications in Academic Contexts

    Exploration of Novel Biological Targets and Therapeutic Areas

    The complex structure of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE, which combines features of known pharmacophores, makes it a candidate for screening against a variety of biological targets. Future research could focus on:

    Enzyme Inhibition: The amide and ester functionalities suggest potential interactions with the active sites of enzymes such as proteases, kinases, or hydrolases. Initial high-throughput screening campaigns could identify novel inhibitory activities.

    Receptor Modulation: The aromatic rings and potential for hydrogen bonding could enable interaction with various cell surface or nuclear receptors, making it a candidate for investigation in areas like metabolic diseases or oncology.

    Anti-infective Properties: Many benzamide (B126) and benzoate (B1203000) derivatives have shown activity against bacterial, fungal, or parasitic targets. Screening this compound against a panel of clinically relevant pathogens could uncover new anti-infective leads.

    A hypothetical screening cascade could prioritize targets based on computational docking studies followed by in vitro validation assays.

    Development of Next-Generation Derivatives with Optimized Activity and Selectivity Profiles

    Should initial screenings identify a promising biological activity, the development of next-generation derivatives would be a critical next step. A systematic structure-activity relationship (SAR) study would be essential to optimize potency, selectivity, and pharmacokinetic properties. Key modifications could include:

    Altering the Propanamide Group: Varying the length of the alkyl chain or introducing cyclic structures could probe the stringency of the binding pocket.

    Substitution on the Aromatic Rings: Adding electron-donating or electron-withdrawing groups to either of the phenyl rings could modulate electronic properties and improve target engagement.

    Modifying the Ethyl Ester: Replacement of the ethyl group with other alkyl or aryl groups could influence solubility, metabolic stability, and cell permeability.

    The table below illustrates potential modifications for generating a focused library of derivatives for SAR studies.

    Modification Site Parent Structure Moiety Potential Modifications Rationale
    1Propanamide Alkyl ChainMethyl, Butyl, CyclopropylExplore steric and hydrophobic interactions in the binding site.
    2Benzamido Phenyl RingFluoro, Chloro, MethoxyModulate electronic properties and potential for halogen bonding.
    3Ethyl Benzoate Phenyl RingHydroxyl, AminoIntroduce new hydrogen bonding opportunities.
    4Ethyl EsterMethyl, Isopropyl, BenzylAlter solubility, metabolic stability, and steric bulk.

    Integration with Advanced Research Tools and Technologies

    Modern research tools can significantly accelerate the investigation of novel compounds like this compound.

    Organ-on-a-Chip Systems: These microphysiological systems offer a more physiologically relevant environment for testing the efficacy and potential toxicity of the compound and its derivatives compared to traditional 2D cell cultures. nih.govnih.govfrontiersin.orgamerigoscientific.comwearecellix.com For instance, a "liver-on-a-chip" could provide early insights into the compound's metabolism. nih.govwearecellix.com

    CRISPR-Cas9 for Target Validation: If a biological target is identified, CRISPR-Cas9 gene-editing technology can be used to validate its role in the observed phenotype. biocompare.comnih.govscilit.comnih.govacs.org Knocking out or down-regulating the proposed target gene in a relevant cell line should, in theory, phenocopy the effect of the compound or lead to resistance, thus confirming the mechanism of action. biocompare.comnih.gov

    Theoretical Frameworks for Predictive Modeling of Compound Behavior and Interactions

    Computational and theoretical approaches can guide the experimental investigation of this compound.

    Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of derivatives are synthesized and tested, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

    Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between the compound and its biological target at an atomic level, helping to explain the basis of its activity and guiding the design of more potent derivatives.

    Machine Learning: Advanced machine learning algorithms can be trained on existing data from similar compounds to predict various properties of this compound, such as its potential off-target effects or absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.netsciencedaily.comrsc.orgnih.gov

    Collaborative Research Initiatives and Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

    The comprehensive investigation of a novel compound like this compound would greatly benefit from interdisciplinary collaboration. utexas.educancer.govucsf.eduutexas.edubroadinstitute.org

    Chemists and Biologists: Synthetic chemists would be responsible for creating the compound and its derivatives, while biologists would perform the biological assays and in vivo testing. ucsf.eduutexas.edu

    Computational Scientists: Experts in computational chemistry and bioinformatics would develop predictive models and analyze large datasets generated from screenings.

    Pharmacologists: Pharmacologists would study the compound's effects in more complex biological systems, including animal models of disease.

    Such collaborative efforts, often fostered within academic research centers and through multi-institutional grants, are crucial for translating basic chemical discoveries into potential therapeutic applications. utexas.educancer.gov

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE, and how can purity be confirmed post-synthesis?

    • Methodological Answer : Multi-step synthesis typically involves coupling 4-propanamidobenzoic acid with 2-aminobenzoate derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Post-synthesis, purity can be confirmed via HPLC with UV detection (λ = 254 nm) and comparative TLC against reference standards. Structural validation requires 1^1H/13^{13}C NMR (e.g., characteristic amide proton shifts at δ 8.1–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

    • Methodological Answer :

    • NMR : Focus on distinguishing amide (N–H, ~δ 8.3 ppm) and ester carbonyl (C=O, ~δ 168–170 ppm) signals. Aromatic protons in the benzamido and benzoate moieties typically appear as complex multiplets (δ 7.2–8.0 ppm).
    • IR : Confirm amide I (1650–1680 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) stretches.
    • Mass Spectrometry : Prioritize molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with amide bond cleavage .

    Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

    • Methodological Answer : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 3–9) should precede biological assays. Stability studies require accelerated degradation testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Note: Aromatic amides are prone to hydrolysis under strongly acidic/basic conditions; use neutral buffers for long-term storage .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in hydrogen-bonding networks?

    • Methodological Answer : Use SHELXL for refinement (SHELX-2018+ versions) with anisotropic displacement parameters for non-H atoms. Hydrogen bonding can be validated via Mercury CSD 2.0’s "Packing Similarity" tool, comparing derived motifs (e.g., R_2$$^2(8) amide dimers) against Cambridge Structural Database entries. Discrepancies in H-bond lengths (>0.1 Å) warrant re-examination of data collection parameters (e.g., low-temperature diffraction to reduce thermal motion) .

    Q. What experimental design considerations are critical when investigating this compound’s bioactivity, given its structural complexity?

    • Methodological Answer :

    • Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., kinases, proteases) due to the compound’s planar benzamido groups.
    • Assay Optimization : Use fluorescence polarization for binding affinity studies and molecular docking (AutoDock Vina) to predict binding modes.
    • Control Experiments : Include structurally simplified analogs (e.g., ethyl benzoate derivatives) to isolate the contribution of the propanamido-benzamido motif .

    Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

    • Methodological Answer : Leverage retrosynthesis tools (e.g., AI-based platforms using Reaxys/Pistachio databases) to identify feasible precursors like 2-nitrobenzoate esters. Transition state modeling (Gaussian 09, DFT/B3LYP) can predict regioselectivity in amide coupling reactions. Validate predictions with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

    Q. How should researchers address conflicting data in reaction mechanism studies involving this compound?

    • Methodological Answer : Cross-validate mechanistic hypotheses using isotopic labeling (e.g., 15^{15}N in amide groups) and trapping experiments (e.g., TEMPO for radical intermediates). Conflicting kinetic data (e.g., non-linear Arrhenius plots) may indicate competing pathways, resolved via Eyring analysis and solvent isotope effects (D2_2O vs. H2_2O) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.